2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Description
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a piperidine ring substituted with an ethoxymethyl group at the 2-position. The compound’s structure combines a pyridin-3-amine core with a piperidine moiety, a design common in ligands targeting neurological or enzymatic pathways.
Key structural features:
- Pyridin-3-amine core: Facilitates hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETALFSSBXRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine. This interaction is significant in the context of neurological disorders where cholinesterase inhibitors are used as therapeutic agents.
Cellular Effects
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has been found to enhance the signaling pathways associated with acetylcholine, leading to improved synaptic transmission and cognitive function. Additionally, it has been observed to upregulate the expression of genes involved in neuroprotection and cellular repair mechanisms.
Molecular Mechanism
The molecular mechanism of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine involves its binding interactions with specific biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, which enhances cholinergic signaling in the nervous system. Furthermore, 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has been found to modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Over time, it may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can result in sustained enhancement of cholinergic signaling and neuroprotective effects.
Dosage Effects in Animal Models
The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neuroprotection without causing significant adverse effects. At higher doses, it may lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage result in adverse effects.
Metabolic Pathways
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into different metabolites. These metabolites may have distinct biological activities and contribute to the overall pharmacological effects of the compound. The metabolic pathways of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine also involve interactions with cofactors and other enzymes that modulate its metabolism and clearance from the body.
Transport and Distribution
The transport and distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific tissues, including the brain, where it exerts its pharmacological effects. The distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is influenced by factors such as blood-brain barrier permeability and tissue-specific binding proteins.
Subcellular Localization
The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is crucial for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus. The compound may undergo post-translational modifications that direct it to specific organelles, where it interacts with target biomolecules. The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is essential for its role in modulating cellular processes and signaling pathways.
Biological Activity
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethoxymethyl group and a pyridine moiety. This structure contributes to its ability to interact with various biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that similar piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values for related compounds suggest that they may effectively suppress COX-2 activity, which is significant for anti-inflammatory therapies .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can modulate inflammatory pathways. For example, certain pyridine derivatives have been reported to reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) in cellular models . The potential for 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine to act similarly warrants further investigation.
3. Antitumor Activity
Preliminary data suggest that compounds with a similar structural framework may possess antitumor properties. For instance, certain pyridine derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy . The specific mechanisms through which 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine exerts these effects remain to be elucidated.
The mechanisms through which 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine exerts its biological effects are likely multifaceted:
1. Interaction with Cellular Targets
The compound may interact with cellular receptors or enzymes, leading to downstream effects on signaling pathways. For example, its structure suggests it could bind to G-protein coupled receptors (GPCRs) or kinases involved in cell proliferation and survival .
2. Modulation of Gene Expression
By influencing transcription factors or other regulatory proteins, the compound could alter gene expression profiles in affected cells. This modulation could lead to enhanced apoptosis in cancer cells or reduced inflammation in immune cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds:
These findings highlight the potential for 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine to exhibit similar activities based on structural analogies.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between 2-(2-(ethoxymethyl)piperidin-1-yl)pyridin-3-amine and related pyridine/piperidine derivatives:
*Estimated using fragment-based methods (ethoxymethyl contribution: +1.1 vs. hydrogen).
Key Insights from Structural Variations
Substituent Effects on Target Binding: The ethoxymethyl group in the target compound may improve binding to hydrophobic pockets in proteins compared to smaller substituents (e.g., hydrogen in 2-(piperidin-1-yl)pyridin-3-amine).
Metabolic Stability :
- Ether linkages (e.g., ethoxymethyl) are more resistant to hydrolysis than ester or amide groups, suggesting superior metabolic stability for the target compound compared to esters like acetylated derivatives in .
Solubility and Bioavailability :
- The hydrochloride salt of 2-(piperidin-1-yl)pyridin-3-amine demonstrates improved aqueous solubility, a strategy applicable to the target compound for in vivo studies .
Preparation Methods
Reductive Amination Approach
A common and effective route involves the reductive amination of 2-(piperidin-1-yl)pyridin-3-amine with ethoxymethyl aldehyde:
- Step 1: Mix equimolar amounts of 2-(piperidin-1-yl)pyridin-3-amine and ethoxymethyl aldehyde in methanol.
- Step 2: Stir the mixture at ambient temperature for 1–2 hours to form an imine intermediate.
- Step 3: Add sodium borohydride slowly to reduce the imine to the corresponding amine.
- Step 4: Quench the reaction with water, extract with ethyl acetate, dry over sodium sulfate, and purify by silica gel chromatography.
This method yields the target compound with high purity and moderate to good yields (60–80%).
N-Alkylation of Piperidine Nitrogen
Another approach involves direct alkylation:
- Step 1: Dissolve 2-(piperidin-1-yl)pyridin-3-amine in dry DMF.
- Step 2: Add potassium carbonate as a base to deprotonate the piperidine nitrogen.
- Step 3: Add ethoxymethyl bromide dropwise at 0–5 °C.
- Step 4: Stir the mixture at 50–70 °C for 6–12 hours under nitrogen atmosphere.
- Step 5: Work up by dilution with water, extraction with dichloromethane, drying, and purification.
This method provides good yields (65–85%) but requires careful control to avoid over-alkylation or side reactions.
Multi-component Synthesis with Acid Catalysis
A more integrated method uses a multi-component reaction:
- Step 1: Combine substituted pyridin-3-amine, piperidine, and ethoxymethyl source in methanol.
- Step 2: Add catalytic amounts of p-toluenesulfonic acid.
- Step 3: Heat the mixture to 70 °C for 12 hours.
- Step 4: Dilute with water, extract with ethyl acetate, dry, and purify.
This method streamlines synthesis but may require optimization for selectivity and yield.
Research Findings and Optimization Data
The following table summarizes key reaction parameters and yields from different studies:
| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Methanol | 25 | 4 | 75 | Mild, selective |
| N-Alkylation | DMF | 60 | 8 | 80 | Requires inert atmosphere |
| MCR with Acid Catalyst | Methanol | 70 | 12 | 65 | One-pot, moderate yield |
- The reductive amination method benefits from mild conditions and avoids harsh reagents.
- N-alkylation is scalable but sensitive to moisture and requires dry solvents.
- Multi-component reactions reduce step count but may produce complex mixtures needing extensive purification.
Notes on Purification and Characterization
- Purification is typically achieved by silica gel chromatography or preparative HPLC.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- Reaction monitoring is performed by TLC or HPLC to optimize conversion.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Aldehyde, NaBH4 | MeOH, RT, 4 h | 70–80% | Mild, selective | Requires aldehyde |
| N-Alkylation | Ethoxymethyl halide, K2CO3 | DMF, 60 °C, 8 h | 65–85% | Scalable, direct | Side reactions possible |
| Multi-component Reaction | Pyridin-3-amine, p-TsOH | MeOH, 70 °C, 12 h | 60–70% | One-pot, fewer steps | Purification complexity |
Q & A
Q. What theoretical frameworks guide the design of derivatives with enhanced blood-brain barrier permeability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
